molecular formula C13H8F4O B8387818 Bis-(3,5-difluoro-phenyl)-methanol

Bis-(3,5-difluoro-phenyl)-methanol

Cat. No. B8387818
M. Wt: 256.19 g/mol
InChI Key: FVJGHAASSICHDK-UHFFFAOYSA-N
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Patent
US07576088B2

Procedure details

A mixture of 486 mg magnesium, 8 mL dry ether, a small amount of 3,5-difluoro-bromobenzene and some iodine was warmed to start the Grignard reaction. 2.38 mL 3,5-difluoro-bromobenzene in 40 mL dry ether were added dropwise and the mixture refluxed for one hour. 0.81 mL ethyl formate was added and the mixture stirred for 21 hours at room temperature. The reaction was quenched with 7 mL 1N hydrochloric acid, diluted with ethyl acetate and washed with water and brine. Evaporation of the solvents and chromatography of the residue afforded 1.56 g of a light yellow solid, m.p.: 62° C.; MS: 315 ([M+AcO]−).
Quantity
486 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.38 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
0.81 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Mg].[F:2][C:3]1[CH:4]=[C:5](Br)[CH:6]=[C:7]([F:9])[CH:8]=1.II.C([O:15][CH2:16][CH3:17])=O>CCOCC>[F:2][C:3]1[CH:4]=[C:5]([CH:16]([C:17]2[CH:4]=[C:3]([F:2])[CH:8]=[C:7]([F:9])[CH:6]=2)[OH:15])[CH:6]=[C:7]([F:9])[CH:8]=1

Inputs

Step One
Name
Quantity
486 mg
Type
reactant
Smiles
[Mg]
Name
Quantity
8 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=C(C1)F)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Three
Name
Quantity
2.38 mL
Type
reactant
Smiles
FC=1C=C(C=C(C1)F)Br
Name
Quantity
40 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
0.81 mL
Type
reactant
Smiles
C(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred for 21 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the Grignard reaction
TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 7 mL 1N hydrochloric acid
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate
WASH
Type
WASH
Details
washed with water and brine
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvents and chromatography of the residue

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
product
Smiles
FC=1C=C(C=C(C1)F)C(O)C1=CC(=CC(=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.56 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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